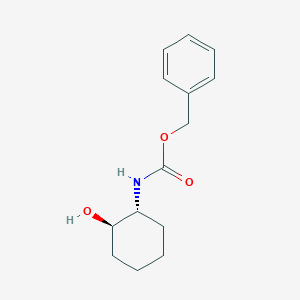
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a member of the azulenol family and is known for its unique structure and properties. In
作用機序
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, the compound has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) have been studied extensively. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to have anti-viral effects by inhibiting the replication of RNA viruses.
実験室実験の利点と制限
One of the advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) in lab experiments is its unique structure and properties. The compound has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new drugs. Additionally, the compound can be synthesized in the lab, allowing for easy access to large quantities of the compound for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI). One direction is to further explore the compound's potential applications in medicinal chemistry. Specifically, researchers can investigate the compound's ability to target specific cellular pathways involved in various diseases, such as cancer and viral infections. Another direction is to explore the compound's potential applications in the field of organic electronics. Researchers can investigate the compound's electronic properties and its potential use as a building block for the synthesis of new materials. Finally, researchers can investigate the compound's potential toxicity and develop strategies to mitigate any potential adverse effects.
合成法
The synthesis of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a complex process that requires several steps. The first step involves the preparation of the starting material, which is 3-ethoxyoctahydro-8-methyleneazulene. This is achieved by reacting 3-ethoxy-1,5-cyclooctadiene with dienophile 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation, oxidation, and cyclization, to obtain 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI).
科学的研究の応用
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) has potential applications in various scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been shown to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
特性
CAS番号 |
197715-76-7 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13+/m0/s1 |
InChIキー |
LTHULHUYOLSIJI-YNEHKIRRSA-N |
異性体SMILES |
CCO[C@@H]1CC[C@@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
正規SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
同義語 |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)


![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)






